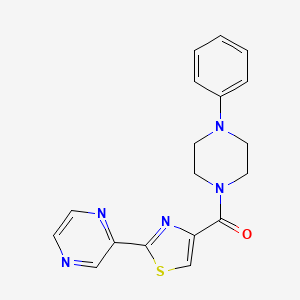
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrazinylthiazole structure, making it a versatile scaffold for the development of various therapeutic agents.
Mechanism of Action
Target of Action
The primary target of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, which is a combination of competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances cholinergic function, which is beneficial in conditions like AD where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain . This increase can help alleviate the symptoms of diseases like AD, which are characterized by a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . This interaction suggests that the compound could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
Cellular Effects
On a cellular level, this compound has been shown to influence various cellular processes. For example, it has been found to exhibit anti-inflammatory effects, suggesting that it may influence cell signaling pathways related to inflammation
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit AChE, suggesting that it may exert its effects by preventing the breakdown of acetylcholine .
Temporal Effects in Laboratory Settings
Given its inhibitory activity against AChE, it is possible that it may have long-term effects on cellular function, particularly in the context of neurological disorders .
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage. For instance, it has been found to exhibit anxiolytic activity in mice, with the effects being more pronounced at higher doses
Metabolic Pathways
Given its interactions with AChE, it is possible that it may be involved in pathways related to acetylcholine metabolism .
Subcellular Localization
Given its interactions with AChE, it is possible that it may be localized in regions of the cell where this enzyme is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with 2-(pyrazin-2-yl)thiazole-4-carboxylic acid under appropriate conditions to form the desired methanone derivative. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazinyl or thiazole rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Uniqueness
(4-Phenylpiperazin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its dual functional groups, which confer a broad range of chemical reactivity and biological activity
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-18(16-13-25-17(21-16)15-12-19-6-7-20-15)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQAGLMTXBXZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2437376.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)
![N-[(2-CHLOROPHENYL)METHYL]-4-[1-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BUTANAMIDE](/img/structure/B2437378.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2437383.png)
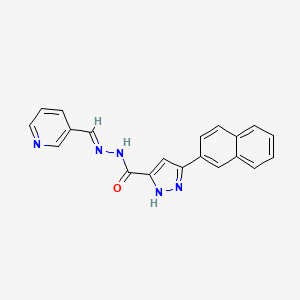
![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
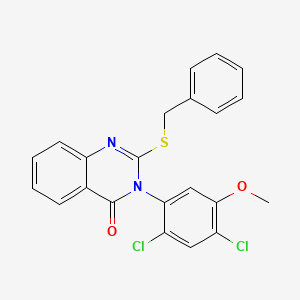
![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)
![3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2437393.png)
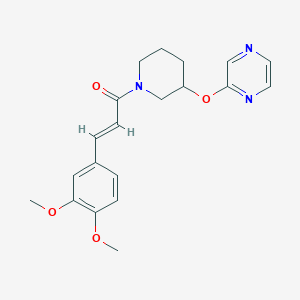
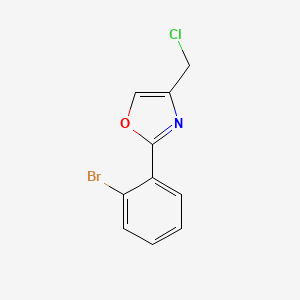
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-cyclohexylacetamide](/img/structure/B2437399.png)
